molecular formula C13H10Cl2N2O2 B2862252 N-benzyl-2,3-dichloro-6-nitroaniline CAS No. 680212-51-5

N-benzyl-2,3-dichloro-6-nitroaniline

Cat. No.: B2862252
CAS No.: 680212-51-5
M. Wt: 297.14
InChI Key: QRMROQDRGPNPOF-UHFFFAOYSA-N
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Description

N-benzyl-2,3-dichloro-6-nitroaniline: is an organic compound with the molecular formula C13H10Cl2N2O2 and a molecular weight of 297.14 g/mol . It is a solid at ambient temperature and is known for its applications in various scientific research fields.

Scientific Research Applications

N-benzyl-2,3-dichloro-6-nitroaniline is used in various scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P260 and P280 .

Relevant Papers The search results include references to peer-reviewed papers related to N-benzyl-2,3-dichloro-6-nitroaniline . These papers could provide further insights into the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3-dichloro-6-nitroaniline typically involves the reaction of 2,3-dichloro-6-nitroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,3-dichloro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dichloro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity and affecting biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-2,3-dichloro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-6-7-11(17(18)19)13(12(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMROQDRGPNPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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